molecular formula C20H18N4O B2892713 (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 936332-95-5

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2892713
CAS RN: 936332-95-5
M. Wt: 330.391
InChI Key: ARNAILKDEILBEV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Molecules

Indole derivatives are pivotal in the synthesis of bioactive molecules due to their presence in natural products and drugs . The compound’s structure allows for the creation of various biologically active structures, which can be instrumental in developing treatments for cancer, microbial infections, and other disorders .

Catalysis in Multicomponent Reactions (MCRs)

The indole moiety of the compound serves as an effective precursor in multicomponent reactions, which are essential for accessing complex molecules . These reactions are sustainable and offer pathways to assemble pharmacologically interesting scaffolds, highlighting the compound’s role in advancing green chemistry practices .

Development of Schiff Bases

Schiff bases have applications in coordination chemistry and are used as ligands in catalysis. The compound can be utilized to synthesize novel Schiff bases, which may lead to the discovery of new catalysts and enhance reaction efficiencies .

Anti-inflammatory and Analgesic Activities

Indole derivatives, including this compound, have been evaluated for their potential anti-inflammatory and analgesic activities. They could serve as lead compounds in the development of new medications with reduced side effects compared to traditional drugs .

Chemical Synthesis and Methodology

This compound can be a valuable tool in organic synthesis, providing a route to synthesize various heterocyclic compounds. Its reactivity can be exploited to develop new synthetic methodologies, potentially leading to more efficient and sustainable chemical processes .

properties

IUPAC Name

4-(1H-indol-3-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-19(20(25)24(23(14)2)16-8-4-3-5-9-16)22-13-15-12-21-18-11-7-6-10-17(15)18/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNAILKDEILBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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